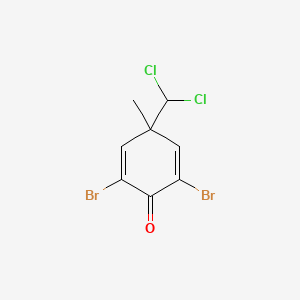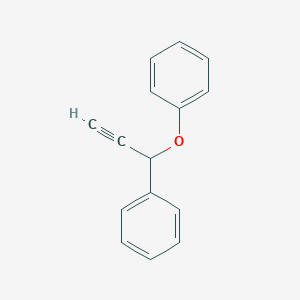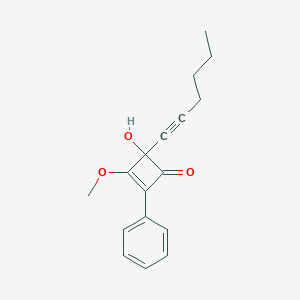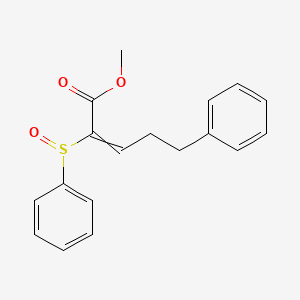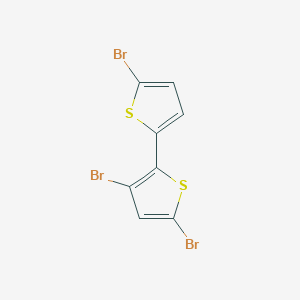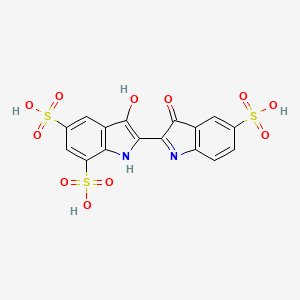![molecular formula C10H20O5 B14289614 1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 114951-77-8](/img/structure/B14289614.png)
1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol is a chemical compound with the molecular formula C10H20O5. . This compound is characterized by its three ethoxy groups and an allyloxy group attached to a propanol backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves multiple steps. One common method includes the reaction of allyl alcohol with ethylene oxide in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethanol under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller molecules.
Applications De Recherche Scientifique
1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. It can also participate in redox reactions, altering the oxidative state of biological molecules. These interactions can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol can be compared with similar compounds such as:
2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol: This compound has a similar structure but with additional ethoxy groups, leading to different chemical properties and applications.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound is used as a photo-initiator in polymer synthesis and has different functional groups compared to this compound.
These comparisons highlight the unique properties and applications of this compound.
Propriétés
Numéro CAS |
114951-77-8 |
|---|---|
Formule moléculaire |
C10H20O5 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
1-[2-(2-hydroxyethoxy)ethoxy]-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C10H20O5/c1-2-4-14-8-10(12)9-15-7-6-13-5-3-11/h2,10-12H,1,3-9H2 |
Clé InChI |
GTQGILNSTQSDIH-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(COCCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


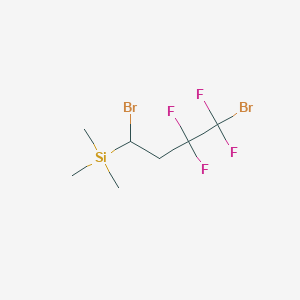

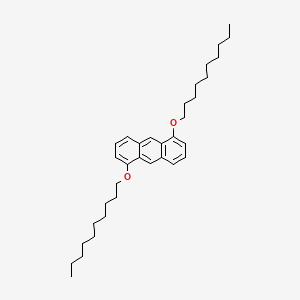
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)

